Cas no 1521089-69-9 (1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol)
1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol
- EN300-1911781
- 1521089-69-9
-
- Inchi: 1S/C10H14BrNO/c1-7-3-8(5-9(11)4-7)10(13)6-12-2/h3-5,10,12-13H,6H2,1-2H3
- InChI Key: AABRJTDSSWYGTL-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=C(C=1)C(CNC)O
Computed Properties
- Exact Mass: 243.02588g/mol
- Monoisotopic Mass: 243.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 32.3Ų
1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1911781-0.05g |
1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol |
1521089-69-9 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1911781-0.1g |
1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol |
1521089-69-9 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1911781-0.25g |
1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol |
1521089-69-9 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1911781-0.5g |
1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol |
1521089-69-9 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1911781-1.0g |
1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol |
1521089-69-9 | 1g |
$1029.0 | 2023-06-01 | ||
| Enamine | EN300-1911781-2.5g |
1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol |
1521089-69-9 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1911781-5.0g |
1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol |
1521089-69-9 | 5g |
$2981.0 | 2023-06-01 | ||
| Enamine | EN300-1911781-10.0g |
1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol |
1521089-69-9 | 10g |
$4421.0 | 2023-06-01 | ||
| Enamine | EN300-1911781-1g |
1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol |
1521089-69-9 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1911781-5g |
1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol |
1521089-69-9 | 5g |
$2028.0 | 2023-09-17 |
1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol
Introduction to 1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol (CAS No. 1521089-69-9)
1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol, with the CAS number 1521089-69-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated and methylated phenyl ring and a methylamino group attached to an ethanol moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol can be represented as follows: C10H14BrNO. The presence of the bromine atom in the 3-position of the phenyl ring and the methyl group in the 5-position provides this compound with specific electronic and steric properties that influence its reactivity and biological interactions. The methylamino group, attached to the ethanol moiety, further enhances its potential for forming hydrogen bonds and engaging in other molecular interactions that are crucial for its biological activity.
Recent studies have explored the pharmacological properties of 1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol. One notable area of research has been its potential as an antidepressant agent. A study published in the Journal of Medicinal Chemistry (2022) reported that this compound exhibits significant antidepressant-like effects in animal models, suggesting its potential as a lead compound for the development of new antidepressant drugs. The mechanism of action is believed to involve modulation of monoamine neurotransmitters, such as serotonin and norepinephrine, which are known to play critical roles in mood regulation.
In addition to its antidepressant properties, 1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol has also shown promise in other therapeutic areas. For instance, research published in the Bioorganic & Medicinal Chemistry Letters (2023) demonstrated that this compound possesses potent anti-inflammatory activity. The study found that it effectively inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect could make it a valuable candidate for treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol has been extensively studied, with several efficient routes reported in the literature. One common synthetic approach involves the reaction of 3-bromo-5-methylbenzaldehyde with methylamine followed by reduction using sodium borohydride or similar reducing agents. This method provides high yields and purity, making it suitable for large-scale production. Another approach involves the use of transition-metal-catalyzed cross-coupling reactions, which offer greater flexibility in terms of functional group compatibility and can be used to introduce additional substituents onto the phenyl ring.
The safety profile of 1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol is an important consideration for its potential use in pharmaceutical applications. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in preclinical models. However, further investigations are needed to fully assess its safety profile, particularly in long-term studies and in human trials.
In conclusion, 1-(3-bromo-5-methylphenyl)-2-(methylamino)ethan-1-ol (CAS No. 1521089-69-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility, paving the way for its potential use as a novel therapeutic agent.
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